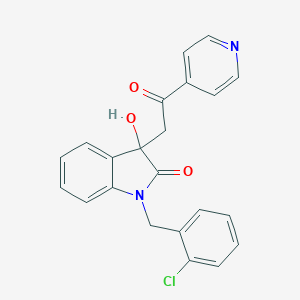
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound with potential applications in scientific research. This molecule belongs to the class of indole derivatives and is known to exhibit biological activity in various systems.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that this molecule may exert its biological activity through the inhibition of certain enzymes or by interacting with specific receptors in the body. Further studies are needed to elucidate the precise mechanism of action of this compound.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1,3-dihydro-2H-indol-2-one has been shown to exhibit various biochemical and physiological effects. For example, this molecule has been reported to inhibit the growth of certain bacteria and fungi. It has also been shown to reduce inflammation in animal models of inflammation. Furthermore, this compound has been shown to inhibit the proliferation of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments include its potential as a fluorescent probe for the detection of metal ions and its ability to inhibit the activity of certain enzymes. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research and development of 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1,3-dihydro-2H-indol-2-one. These include further studies to elucidate the precise mechanism of action of this compound, the development of more efficient synthesis methods, and the exploration of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to investigate the potential toxicity and safety of this compound in vivo.
Métodos De Síntesis
The synthesis of 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 2-chlorobenzylamine with 4-acetyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in the presence of a base. This reaction results in the formation of the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1,3-dihydro-2H-indol-2-one has potential applications in scientific research. This molecule has been reported to exhibit antimicrobial, anti-inflammatory, and antitumor activities. It has also been shown to inhibit the activity of certain enzymes such as tyrosinase and acetylcholinesterase. Furthermore, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
Nombre del producto |
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C22H17ClN2O3 |
Peso molecular |
392.8 g/mol |
Nombre IUPAC |
1-[(2-chlorophenyl)methyl]-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)indol-2-one |
InChI |
InChI=1S/C22H17ClN2O3/c23-18-7-3-1-5-16(18)14-25-19-8-4-2-6-17(19)22(28,21(25)27)13-20(26)15-9-11-24-12-10-15/h1-12,28H,13-14H2 |
Clave InChI |
UWSQTRCCLAUKDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=NC=C4)O)Cl |
SMILES canónico |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=NC=C4)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(4-Methylphenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B214284.png)
![2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B214285.png)
![5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B214287.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214296.png)
![1-butyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214297.png)
![1-butyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214298.png)
![1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214299.png)
![1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214300.png)
![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214305.png)